molecular formula C12H10ClF3N2O B3075703 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol CAS No. 1033805-20-7

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Cat. No.: B3075703
CAS No.: 1033805-20-7
M. Wt: 290.67 g/mol
InChI Key: YBMVIGVXVXAKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3N2O/c1-7-4-5-18(17-7)10-6-8(13)2-3-9(10)11(19)12(14,15)16/h2-6,11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMVIGVXVXAKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chloro-2-nitrophenol with 3-methyl-1H-pyrazole in the presence of a base, followed by reduction and subsequent trifluoroethylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Reduction and Catalytic Transfer Hydrogenation

This compound is synthesized via catalytic asymmetric reduction of the corresponding ketone precursor, 1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone (CAS: 1125828-30-9) . The reduction employs potassium formate as a hydrogen donor and a palladium-based catalyst system under mild conditions (40°C, CH₃CN solvent) .

Key Reaction Data:

SubstrateCatalyst SystemReducing AgentSolventTemperatureYieldReference
Ketone precursorPd(OAc)₂/(R,R)-TsDPENPotassium formateCH₃CN40°C>95%

This method achieves high enantiomeric excess (ee >99%) , critical for pharmaceutical applications where chirality impacts biological activity.

Nucleophilic Substitution Reactions

The chloro substituent on the benzene ring undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids. This reaction is catalyzed by Pd₂(dppf)Cl₂ in a dioxane/water mixture at 90°C, enabling biaryl bond formation .

Example Reaction Pathway:

Ar Cl+Ar B OH 2Pd catalystAr Ar +Byproducts\text{Ar Cl}+\text{Ar B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{Byproducts}

Conditions:

  • Catalyst : Pd₂(dppf)Cl₂ (1–5 mol%)

  • Base : Na₂CO₃ (2 equiv)

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 80–100°C

Esterification and Etherification

The hydroxyl group participates in Mitsunobu reactions to form ethers or esters. For example, reaction with 4-nitropyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF yields pyrazole ether derivatives .

General Procedure:

  • Substrate alcohol + Nucleophile (e.g., 4-nitropyrazole)

  • Add DEAD and PPh₃ at 0°C

  • Stir at RT for 18 hours

  • Isolate via EtOAc/water extraction

Comparative Analysis of Reaction Pathways

The table below summarizes key transformations and their applications:

Reaction TypeReagents/ConditionsApplicationReference
Asymmetric ReductionPd(OAc)₂, (R,R)-TsDPEN, KHCO₂, CH₃CN, 40°CSynthesis of enantiopure intermediates
Suzuki CouplingPd₂(dppf)Cl₂, Ar-B(OH)₂, dioxane/H₂O, 90°CBiaryl synthesis for drug candidates
Mitsunobu EtherificationDEAD, PPh₃, THF, RTFunctional group diversification

Mechanistic Insights

  • Reduction : Proceeds via a palladium-mediated hydride transfer mechanism, where the ketone is stereoselectively reduced to the (R)-alcohol .

  • Suzuki Coupling : Involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

  • Mitsunobu Reaction : Utilizes DEAD to activate the hydroxyl group for nucleophilic displacement via a radical intermediate .

Stability and Side Reactions

The trifluoroethanol moiety is resistant to oxidation but susceptible to acid-catalyzed dehydration under harsh conditions (e.g., concentrated H₂SO₄, >100°C). Competing pathways in nucleophilic substitutions may include hydrolysis of the chloro group if aqueous conditions are not rigorously controlled .

This compound’s synthetic versatility underscores its utility in medicinal chemistry, particularly in developing serotonin-modulating therapeutics like telotristat ethyl . Further research into photoredox applications and fluorinated material synthesis could expand its industrial relevance.

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for the application of this compound is in medicinal chemistry, particularly in the development of new therapeutic agents. The presence of a pyrazole ring and trifluoroethanol group can enhance biological activity and selectivity towards specific targets in disease pathways.

Anticancer Research

Research has indicated that compounds with similar structures may exhibit anticancer properties by inhibiting specific enzymes or pathways involved in tumor growth. Studies focusing on the synthesis of derivatives of this compound have shown potential in targeting cancer cell lines effectively.

Agrochemical Development

The compound's chlorinated phenyl group suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The interaction of such compounds with plant metabolic pathways can be explored to develop novel agricultural products.

Material Science

Due to its unique chemical structure, this compound can also be investigated for applications in material science. Its properties may allow it to serve as a precursor for creating advanced materials with specific thermal or electrical characteristics.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, and evaluated their effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that further modification could enhance their efficacy .

Case Study 2: Agrochemical Efficacy

A research team investigated the herbicidal activity of chlorinated phenyl compounds and found that derivatives similar to this compound demonstrated effective inhibition of weed growth in controlled environments. This opens avenues for developing eco-friendly herbicides .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanone

  • CAS No.: 1125828-30-9 .
  • Molecular Formula : C₁₂H₈ClF₃N₂O
  • Molecular Weight : 288.65 g/mol .
Property Trifluoroethanol Derivative Trifluoroethanone Derivative
Functional Group Hydroxyl (-OH) Ketone (C=O)
Reactivity Participates in etherification Less reactive; precursor for alcohol synthesis
Boiling Point 393.1°C Not reported
Pharmaceutical Role Active intermediate Synthetic intermediate

Key Differences :

  • The hydroxyl group in the ethanol derivative enables etherification (e.g., coupling with pyrimidines in telotristat synthesis), whereas the ketone is typically reduced to form the alcohol .
  • The ethanol derivative exhibits higher polarity, influencing solubility and pharmacokinetics in drug formulations .

1-(9-Anthryl)-2,2,2-trifluoroethanol

  • Structure: Shares the trifluoroethanol moiety but substitutes the pyrazole-chlorophenyl group with an anthracene ring .
Property Target Compound Anthryl-Trifluoroethanol
Aromatic System Chlorophenyl-pyrazole Anthracene
Application Pharmaceutical synthesis Probe for enantioselective interactions with humic acid
Chiral Selectivity High (R-enantiomer preferred) Used to study LHAS enantioselectivity

Key Insight: The trifluoroethanol group enhances chiral recognition in both compounds, but the anthracene derivative’s bulkier structure limits its use in drug synthesis .

Pyrazole-Containing Analogues

(a) 4-(1H-Pyrazol-1-yl)benzaldehyde (CAS 143426-52-2)
  • Similarity Score : 0.79 .
  • Structure: Retains pyrazole but replaces chlorophenyl-trifluoroethanol with a benzaldehyde group.
  • Role : Intermediate in agrochemicals and metal-organic frameworks (MOFs) .
(b) 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (CAS 1125828-30-9)
  • Similarity Score : 0.72 .
  • Structure: Lacks trifluoroethanol; features a hydroxylated pyrazole.
  • Application : Antimicrobial and anti-inflammatory research .

Comparison Table :

Compound Key Functional Groups Bioactivity
Target Compound Pyrazole, trifluoroethanol Tryptophan hydroxylase inhibition
4-(1H-Pyrazol-1-yl)benzaldehyde Pyrazole, aldehyde MOF synthesis, agrochemicals
1-(4-Chlorophenyl)-1H-pyrazol-3-ol Pyrazole, phenol Antimicrobial

1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

  • Structure: Ethanol backbone with triazole and difluorophenyl groups .
  • Application : Antifungal agent (e.g., against Candida spp.) .
Property Target Compound Triazole Derivative
Heterocycle Pyrazole 1,2,4-Triazole
Halogenation Monochloro Difluoro
Therapeutic Area Neuroendocrine tumors Fungal infections

Key Insight: While both compounds have ethanol backbones, the heterocycle (pyrazole vs. triazole) dictates their biological targets .

Biological Activity

1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, commonly referred to as TFE , is a compound of significant interest due to its potential biological activities. This article explores the chemical properties, synthesis methods, and biological effects of TFE, focusing on its pharmacological implications and therapeutic potential.

  • Molecular Formula : C12H10ClF3N2O
  • Molecular Weight : 290.67 g/mol
  • CAS Number : 1033805-26-3

Synthesis Methods

TFE can be synthesized through various methods, including:

  • Trifluoromethylation Reactions : Utilizing reagents like phenyl bromodifluoroacetate in copper-catalyzed reactions to introduce trifluoromethyl groups into organic molecules.
  • One-Pot Synthesis : Recent studies have demonstrated the efficacy of one-pot synthesis approaches using acetic acid as a medium for creating pyrazole derivatives that include TFE .

Biological Activity

The biological activities of TFE have been investigated in several studies, revealing its potential in various therapeutic areas:

Anticancer Activity

TFE has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that TFE exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)15.6Induction of apoptosis
A549 (Lung Cancer)22.3Cell cycle arrest

Anti-inflammatory Effects

Research indicates that TFE possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect suggests its potential application in treating inflammatory diseases.

Enzyme Inhibition

TFE has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:

  • Cyclooxygenase (COX) : Inhibits COX activity, reducing prostaglandin synthesis.
  • Phosphoinositide 3-Kinase (PI3K) : Exhibits inhibitory effects on PI3K/Akt signaling pathways critical for cell survival and proliferation.

Case Studies

Recent case studies highlight the therapeutic potential of TFE:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with TFE resulted in a significant reduction in tumor volume compared to control groups.
  • Inflammatory Disease Models : Animal studies demonstrated that TFE administration led to reduced edema and inflammatory markers in models of arthritis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol?

  • Methodology : A common route involves nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF) to activate the hydroxyl group of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol, followed by coupling with heterocyclic bromides (e.g., 7-bromo-4-chlorothieno[3,2-d]pyrimidine). Purification via column chromatography typically yields the product in >95% purity .
  • Key Considerations : Reaction temperature (0°C for activation, room temperature for coupling) and stoichiometric ratios (1:1.5 for NaH:substrate) are critical for optimal yields .

Q. What safety precautions are required when handling this compound?

  • Hazard Classification : The compound’s intermediates (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) are classified as eye irritants (Eye Irrit. 2) and skin irritants (Skin Irrit. 2). Use of personal protective equipment (PPE), including gloves and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation .

Q. How is this compound characterized spectroscopically?

  • Techniques : Nuclear Magnetic Resonance (NMR) is critical. For example, the ^1H NMR spectrum in DMSO-d6 shows distinct peaks for aromatic protons (δ 8.70 ppm for pyrimidine) and trifluoroethoxy groups (δ 4.32–4.25 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 574.9892 for Telotristat ethyl derivatives) .

Advanced Research Questions

Q. How can crystallographic techniques resolve structural ambiguities in derivatives of this compound?

  • Methods : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) enables precise determination of bond angles and stereochemistry. ORTEP-3 provides graphical visualization of thermal ellipsoids and molecular packing .
  • Case Study : In Telotristat ethyl, SCXRD confirmed the (R)-configuration of the trifluoroethoxy group, critical for its biological activity .

Q. What strategies mitigate low yields in palladium-catalyzed coupling reactions involving this compound?

  • Optimization : Use of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) at 90°C in 1,4-dioxane/water (3:1 v/v) improves Suzuki-Miyaura coupling efficiency. Excess boronate esters (1.1 eq) and potassium carbonate (2 eq) enhance reaction completion .
  • Troubleshooting : Contamination by palladium black can reduce yields; filtration through Celite® and rigorous nitrogen purging minimize side reactions .

Q. How do structural modifications influence the compound’s biological activity?

  • Experimental Design : Replace the pyrimidine moiety with thieno[3,2-d]pyrimidine to assess changes in tryptophan hydroxylase inhibition (relevant to obesity/fatty liver disease). In vitro assays (IC₅₀) and pharmacokinetic profiling (e.g., BBB permeability) validate efficacy .
  • Data Analysis : Derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced metabolic stability but reduced solubility, requiring formulation adjustments .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Solutions : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) identifies impurities like unreacted starting materials. Limit of detection (LOD) <0.1% is achievable using C18 columns and gradient elution (acetonitrile/water) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for trifluoroethoxy coupling reactions: How to reconcile?

  • Context : reports 96% yield for coupling with thieno[3,2-d]pyrimidine, while analogous reactions in achieve ~70%.
  • Resolution : Differences stem from solvent choice (DMF vs. 1,4-dioxane) and base strength (NaH vs. K₂CO₃). DMF’s high polarity accelerates reaction kinetics but may promote side reactions with sensitive substrates .

Methodological Best Practices

  • Crystallization : Use slow evaporation from ethanol/water (9:1) to obtain diffraction-quality crystals .
  • Scale-Up : Maintain stoichiometric ratios and avoid excessive heating to prevent decomposition of the trifluoroethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol
Reactant of Route 2
1-(4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.